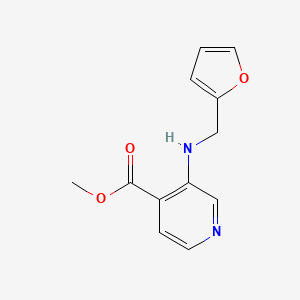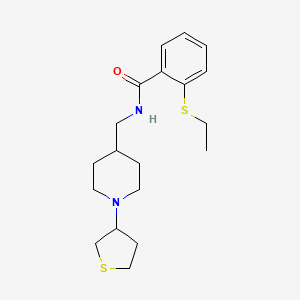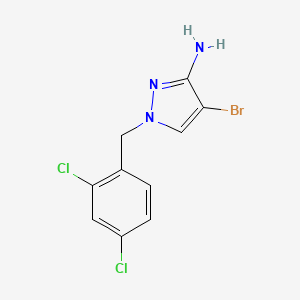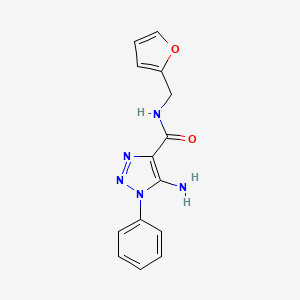![molecular formula C20H18N2O4S B2810087 [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate CAS No. 877635-33-1](/img/structure/B2810087.png)
[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a benzoate ester group and a sulfanyl group attached to the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring and the benzoate ester group would contribute to the planarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar sulfanyl and ester groups could influence its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
Research has extensively explored the synthesis of derivatives incorporating the pyrimidinyl moiety for antimicrobial applications. Aggarwal et al. (2013) synthesized derivatives with potential antibacterial and antifungal activities, demonstrating their efficacy against various Gram-positive and Gram-negative bacteria, as well as yeasts like Candida albicans and Saccharomyces cerevisiae. Another study by Azab, Youssef, and El-Bordany (2013) focused on creating novel heterocyclic compounds containing a sulfonamido moiety, showcasing their high antibacterial activities. These studies illustrate the compound's potential in developing new antimicrobial agents (Aggarwal et al., 2013; Azab et al., 2013).
Antiviral and Anti-inflammatory Properties
Further investigations have revealed the compound's antiviral and anti-inflammatory properties. Ostrovskii et al. (2021) synthesized nonannulated tetrazolylpyrimidines, identifying compounds with moderate in vitro activity against the H1N1 subtype of influenza A virus, highlighting a specific derivative with significantly low cytotoxicity and higher selectivity index than the reference drug rimantadine. In another vein, Burbulienė et al. (2004) synthesized derivatives exhibiting anti-inflammatory activity comparable to acetylsalicylic acid, with some surpassing ibuprofen in effectiveness, showcasing the compound's therapeutic potential (Ostrovskii et al., 2021; Burbulienė et al., 2004).
Insecticidal and Antifungal Applications
Deohate and Palaspagar (2020) highlighted the compound's utility in synthesizing pyrimidine-linked pyrazole heterocyclics, which were evaluated for their insecticidal and antimicrobial potential. This research underscores the compound's versatility in addressing agricultural pest control and bacterial infections (Deohate & Palaspagar, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-12-4-6-15(7-5-12)19(24)26-18-10-25-16(9-17(18)23)11-27-20-21-13(2)8-14(3)22-20/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXJKDRFGPZLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2810005.png)

![5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole](/img/structure/B2810007.png)
![1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2810010.png)
![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-3,3-dimethylpiperidine-1-carboxylate](/img/structure/B2810012.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2810013.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2810019.png)

